1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the purine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the alkylation and substitution reactions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed to streamline the synthesis process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the piperazine moiety, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C11H16N6O2 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1,3-dimethyl-8-piperazin-1-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N6O2/c1-15-8-7(9(18)16(2)11(15)19)13-10(14-8)17-5-3-12-4-6-17/h12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
MRKDHWMFYIEUEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCNCC3 |
Origin of Product |
United States |
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